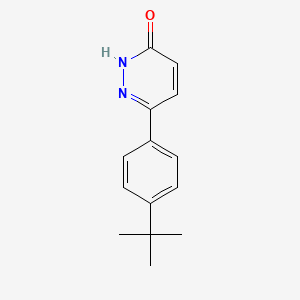

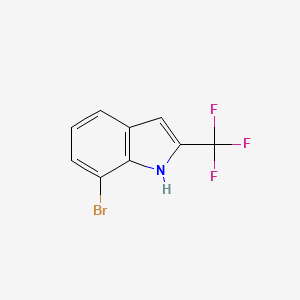

7-Bromo-2-trifluoromethyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-2-trifluoromethyl-1H-indole is a chemical compound with a promising future in various fields of research and industries. It is a derivative of indole, which is a heterocyclic compound that is widely found in nature and has many bioactive properties .

Synthesis Analysis

The synthesis of 2-trifluoromethylindoles from indoles can be achieved using CF3SO2Na under metal-free conditions . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis

The molecular formula of this compound is C9H5BrF3N. Indole compounds, including this one, are aromatic in nature due to the presence of excessive π-electrons delocalization .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Hydrogen Bonding

7-Bromo-2-trifluoromethyl-1H-indole and its derivatives have been studied for their crystal structures and hydrogen bonding characteristics. These studies provide insights into the molecular interactions and structural conformations of these compounds. The use of X-ray crystallography and density functional theory (DFT) has been instrumental in understanding the bonding networks and π-stacking of the indole moiety (Mphahlele, 2018).

Synthesis of Potent Antagonists

Research has been conducted on synthesizing derivatives of this compound for the development of potent antagonists, particularly in the context of 5-HT6 antagonism. This involves complex synthesis processes and structural confirmation through methods such as X-ray crystallography (Isherwood et al., 2012).

Fluorescence Quenching Studies

Studies on isomeric 7-(pyridyl)indoles, a related class, have revealed varying photophysical properties, including fluorescence quenching. This research is significant in understanding the solvent-dependent behavior and intramolecular interactions of these compounds (Wiosna et al., 2004).

Photoaffinity Labeling

The synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from bromoindole derivatives has been explored for applications in bioactive indole metabolites. These compounds can be used in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).

Facile Synthesis of Indoles

Research has been conducted on the facile and general approach to synthesizing 2,5,7-trisubstituted indoles from bromoindole derivatives. This includes exploring different catalysis methods and chemical reactions to create various indole structures (Cacchi et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various human cancer cell lines, including hela, mcf-7, a549, and pc3 . This suggests that the compound may interact with targets involved in cancer cell proliferation and survival.

Mode of Action

It’s known that similar compounds can interfere with the function of various proteins and enzymes, thereby disrupting the normal cellular processes

Biochemical Pathways

Given its potential anticancer activity, it’s plausible that this compound may affect pathways related to cell cycle regulation, apoptosis, and dna repair .

Result of Action

Similar compounds have shown anticancer activity, suggesting that this compound may induce cell death, inhibit cell proliferation, or disrupt cellular processes in cancer cells .

Eigenschaften

IUPAC Name |

7-bromo-2-(trifluoromethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHJZTIFFYCZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)

![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2437461.png)

![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)

![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)

![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2437466.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride](/img/structure/B2437468.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)